molecular formula C22H11N5O3 B10891307 4-Nitro-5-[4-(quinoxalin-2-yl)phenoxy]benzene-1,2-dicarbonitrile

4-Nitro-5-[4-(quinoxalin-2-yl)phenoxy]benzene-1,2-dicarbonitrile

Cat. No.: B10891307
M. Wt: 393.4 g/mol
InChI Key: FBBQNFLTZAXWIB-UHFFFAOYSA-N
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Description

2-CYANO-4-NITRO-5-[4-(2-QUINOXALINYL)PHENOXY]PHENYL CYANIDE is a complex organic compound characterized by the presence of cyano, nitro, and quinoxaline groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CYANO-4-NITRO-5-[4-(2-QUINOXALINYL)PHENOXY]PHENYL CYANIDE typically involves multi-step organic reactions. One common method includes the coupling of a quinoxaline derivative with a phenoxyphenyl cyanide precursor under specific reaction conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-CYANO-4-NITRO-5-[4-(2-QUINOXALINYL)PHENOXY]PHENYL CYANIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-CYANO-4-NITRO-5-[4-(2-QUINOXALINYL)PHENOXY]PHENYL CYANIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-CYANO-4-NITRO-5-[4-(2-QUINOXALINYL)PHENOXY]PHENYL CYANIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s cyano and nitro groups can form strong interactions with active sites, leading to inhibition or modulation of biological activity. The quinoxaline moiety may also play a role in stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

  • 2-CYANO-4-NITROPHENYL-3-NITRO-3-(6-NITRO-2-QUINOXALINYL)-2-OXOPROPANAMIDE
  • 4-CYANO-6-PHENYL-5-SUBSTITUTED-3(2H)-PYRIDAZINONES

Uniqueness

2-CYANO-4-NITRO-5-[4-(2-QUINOXALINYL)PHENOXY]PHENYL CYANIDE is unique due to its combination of cyano, nitro, and quinoxaline groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C22H11N5O3

Molecular Weight

393.4 g/mol

IUPAC Name

4-nitro-5-(4-quinoxalin-2-ylphenoxy)benzene-1,2-dicarbonitrile

InChI

InChI=1S/C22H11N5O3/c23-11-15-9-21(27(28)29)22(10-16(15)12-24)30-17-7-5-14(6-8-17)20-13-25-18-3-1-2-4-19(18)26-20/h1-10,13H

InChI Key

FBBQNFLTZAXWIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)OC4=C(C=C(C(=C4)C#N)C#N)[N+](=O)[O-]

Origin of Product

United States

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